molecular formula C9H9IO B13034999 7-Iodoisochroman CAS No. 149910-99-6

7-Iodoisochroman

Cat. No.: B13034999
CAS No.: 149910-99-6
M. Wt: 260.07 g/mol
InChI Key: KFFMHGPMEDHNGQ-UHFFFAOYSA-N
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Description

7-Iodoisochroman is a chemical compound belonging to the isochroman family, characterized by the presence of an iodine atom at the 7th position of the isochroman ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisochroman typically involves the iodination of isochroman derivatives. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoisochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized isochroman derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in treating central nervous system disorders, cancer, and inflammatory diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-Iodoisochroman involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 7-Iodoisochroman is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different reactivity and interaction profiles, making this compound a valuable compound for specific applications .

Properties

CAS No.

149910-99-6

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

7-iodo-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9IO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2

InChI Key

KFFMHGPMEDHNGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=C2)I

Origin of Product

United States

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